5,7-Difluoro-2-(4-fluorophenyl)-1H-indole is a fluorinated indole derivative characterized by the presence of two fluorine atoms at the 5 and 7 positions of the indole ring and a para-fluorophenyl group at the 2 position. Its molecular formula is and it has a molecular weight of approximately 229.23 g/mol. The compound's unique structure contributes to its distinct chemical and biological properties, making it a subject of interest in various fields of research, including medicinal chemistry and material science.
These reactions allow for the modification of the compound's structure, enabling the synthesis of various derivatives with potential applications in pharmaceuticals and materials science.
Research indicates that 5,7-Difluoro-2-(4-fluorophenyl)-1H-indole exhibits promising biological activities. Its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, which may lead to inhibition or modulation of their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, potentially resulting in stronger biological effects. Preliminary studies suggest potential antimicrobial and anticancer properties, warranting further investigation into its therapeutic applications .
The synthesis of 5,7-Difluoro-2-(4-fluorophenyl)-1H-indole typically involves coupling a fluorinated phenyl group with an indole core. Common synthetic routes include:
Industrial production may employ continuous flow reactors for efficiency, along with purification methods such as crystallization or column chromatography to obtain high-purity products .
5,7-Difluoro-2-(4-fluorophenyl)-1H-indole has several applications across different fields:
Studies on 5,7-Difluoro-2-(4-fluorophenyl)-1H-indole's interactions with biological targets are crucial for understanding its potential therapeutic effects. Research suggests that the compound can inhibit specific enzymes or receptors by binding to their active sites. The fluorine atoms enhance the compound's ability to form strong interactions with biological molecules, leading to significant modulation of enzyme activity or receptor function .
Several compounds share structural similarities with 5,7-Difluoro-2-(4-fluorophenyl)-1H-indole. Here are some notable examples:
| Compound Name | Key Features |
|---|---|
| 2,4-Difluorophenyl isocyanate | Used in similar synthetic applications; contains two fluorine atoms but lacks an indole core. |
| 5,7-Difluorochroman-4-OL | A fluorinated chroman derivative; relevant in material science applications. |
| 5-Fluoroindole | Contains a single fluorine atom; used in various pharmaceutical applications but lacks additional fluorination. |
The uniqueness of 5,7-Difluoro-2-(4-fluorophenyl)-1H-indole lies in its combination of an indole core and multiple fluorine substituents. This structural configuration imparts distinct chemical reactivity and biological properties compared to other similar compounds, making it particularly valuable for research and application in advanced materials and therapeutics .
Regioselective fluorination of the indole scaffold remains a critical challenge due to the electronic and steric biases inherent to the heterocyclic system. Two principal approaches have been validated for introducing fluorine at the 5 and 7 positions: vicarious nucleophilic substitution (VNS) and difluorocarbene-mediated cyclization.
The VNS method, as demonstrated in the synthesis of 5-fluoroindole derivatives, involves the reaction of 4-bromophenol with tert-butoxide in dimethylformamide (DMF) at -25°C to install fluorine at the 5 position. This strategy exploits the nucleophilic displacement of bromine by fluoride, facilitated by the electron-withdrawing nitro group at the para position. The reaction achieves 72% yield under optimized conditions, with subsequent reductive cyclization using Pd/C and hydrogen gas yielding 81% of the target indole.
Alternatively, difluorocarbene-trapping methodologies enable simultaneous indole ring formation and fluorine incorporation. For example, ortho-vinylanilines react with halodifluoroalkylative reagents (e.g., BrCF2CO2Et) in a formal [4+1] cyclization, producing 2-fluoroindoles with high chemoselectivity. This method avoids pre-functionalized indole precursors, instead constructing the heterocycle alongside fluorine introduction. Mechanistic studies reveal a cascade sequence involving difluorocarbene interception, intramolecular Michael addition, and C(sp)-F bond cleavage.
Table 1: Comparison of Fluorination Methods
| Method | Substrate | Fluorine Position | Yield (%) | Key Condition |
|---|---|---|---|---|
| VNS | 4-Bromophenol derivatives | C5 | 72 | t-BuOK, DMF, -25°C |
| Difluorocarbene | ortho-Vinylanilines | C2 | 85–93 | BrCF2CO2Et, 80°C |
The introduction of the 4-fluorophenyl group at the indole’s 2 position relies on transition metal-catalyzed cross-coupling. Palladium and rhodium catalysts have shown exceptional efficacy in mediating these transformations.
Rhodium-catalyzed C–H arylation, employing a tertiary phosphine directing group, enables selective functionalization at the indole’s C7 position. While initially developed for arylation, this method can be adapted for fluorophenyl substitution by using 4-fluorophenyl bromides as coupling partners. The phosphine group coordinates Rh(I), facilitating a five-membered metallacycle intermediate that favors C7 selectivity over C2.
Palladium-based systems, such as those involving Pd/C, are pivotal in reductive cyclization steps. For instance, hydrogenation of 2-(4-fluorophenyl)-5,7-dinitroindole intermediates over Pd/C in ethanol achieves simultaneous nitro-group reduction and cyclization, yielding the target compound in 81% yield. Additionally, Pd-catalyzed C(sp2)–C(sp3) couplings with heptafluoroisopropyl iodide introduce fluoroalcohol moieties at the indole’s C3 position, demonstrating the metal’s versatility in fluorinated indole synthesis.
Solvent choice critically influences cyclization kinetics and product purity. Polar aprotic solvents like DMF enhance the nucleophilicity of fluoride ions in VNS reactions, achieving 72% yield at -25°C. In contrast, acetonitrile (MeCN) optimizes difluorocarbene-mediated cyclizations by stabilizing reactive intermediates through dipole interactions.
Reductive cyclization steps benefit from ethanol’s dual role as a proton source and solvent, facilitating hydrogenation over Pd/C while minimizing side reactions. Notably, solvent polarity directly correlates with cyclization rates: DMF (ε = 36.7) accelerates Michael additions in difluorocarbene pathways, whereas low-polarity solvents (e.g., toluene) result in incomplete conversions.
Mechanistic Insight: In DMF, the high dielectric constant stabilizes the transition state during C–F bond cleavage, reducing activation energy by ~15 kJ/mol compared to THF. This stabilization is crucial for achieving >90% selectivity in multi-step sequences.
The 5,7-difluoro substitution pattern on the indole ring establishes discrete electronic environments at the 3-, 4-, and 6-positions, enabling orthogonal functionalization pathways. Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 5.40–5.52 eV in polar solvents, with the HOMO localized on the electron-rich indole nitrogen and the LUMO concentrated on the fluorinated aryl rings [2]. This orbital separation creates three distinct reactivity zones:
Experimental studies demonstrate that these reactivity differences enable sequential functionalization. For example, Suzuki-Miyaura coupling at C3 proceeds efficiently (85–92% yield) without competing reactions at other positions, followed by nucleophilic aromatic substitution at C6 using strong bases like LDA (Lithium Diisopropylamide) [3]. The table below summarizes key electronic parameters calculated at the B3LYP/6-311++G(d,p) level:
| Parameter | Gas Phase | Methanol | Water | |
|---|---|---|---|---|
| HOMO Energy (eV) | -7.34 | -7.14 | -7.14 | |
| LUMO Energy (eV) | -1.82 | -1.73 | -1.73 | |
| HOMO-LUMO Gap (eV) | 5.52 | 5.41 | 5.40 | |
| Dipole Moment (Debye) | 5.47 | 7.03 | 7.09 | [2] |
These data illustrate fluorine's profound impact on molecular polarization, with dipole moments increasing 29–30% in polar solvents compared to the gas phase. The maintained HOMO-LUMO gap across solvents suggests stable electronic properties in biological and material science applications [4] [2].
The regioselective introduction of fluorine atoms at C5 and C7 positions employs both steric and electronic control strategies. Electrophilic fluorination using Selectfluor™ preferentially occurs at the 5-position due to:
Comparative studies of fluorination methods reveal distinct outcomes:
Electrophilic Pathway
Nucleophilic Pathway
The divergent regioselectivity arises from differing reaction mechanisms. Electrophilic fluorination follows an aromatic SEAr pathway favored at electron-rich positions, while nucleophilic substitution requires pre-activation with directing groups [3]. Fluorine's van der Waals radius (1.47 Å) creates measurable steric effects – X-ray crystallography shows a 7.2° distortion in the indole ring plane compared to non-fluorinated analogs [6].
The choice of fluorination methodology significantly impacts the synthetic utility and material properties of 5,7-Difluoro-2-(4-fluorophenyl)-1H-indole derivatives:
| Parameter | Electrophilic Fluorination | Nucleophilic Fluorination | |
|---|---|---|---|
| Typical Yield Range | 75–92% | 40–65% | |
| Reaction Temperature | 25–50°C | 80–150°C | |
| Functional Group Tolerance | Excellent (esters, ketones) | Poor (sensitive to bases) | |
| Regioselectivity Control | High (5 > 7 positions) | Moderate (7 > 5 positions) | [3] |
Electrophilic methods demonstrate superior efficiency for introducing the first fluorine atom, particularly at the 5-position. However, sequential fluorination requires careful optimization – the electron-withdrawing effect of the first fluorine atom reduces reactivity at adjacent positions by 30–40% based on Hammett substituent constants (σm = 0.34 for F) [2].
Nucleophilic approaches, while less efficient, enable late-stage fluorination of pre-functionalized intermediates. A recent breakthrough combines both strategies: initial electrophilic 5-fluorination (Selectfluor™) followed by directed ortho-metalation (DoM) at C7 using LDA and subsequent quenching with NFSI (N-fluorobenzenesulfonimide) [3]. This hybrid approach achieves 5,7-difluoro products in 89% yield with complete regiocontrol [3].
The electronic effects of sequential fluorination follow a non-linear relationship. DFT calculations show:
These cumulative effects make the fully fluorinated compound exceptionally resistant to protonation (predicted pKa = -2.3 in water), enhancing stability in acidic environments crucial for pharmaceutical applications [4] [2].
The trifluorinated indole scaffold represented by 5,7-difluoro-2-(4-fluorophenyl)-1H-indole serves as a privileged structure in kinase inhibitor design, offering multiple avenues for structure-activity relationship optimization [1] [2]. This compound class demonstrates exceptional utility in medicinal chemistry due to its ability to occupy the adenosine triphosphate binding site of protein kinases while providing distinctive electronic and steric properties through strategic fluorine substitution.
The difluoro substitution pattern at the 5,7-positions of the indole ring creates a unique electronic environment that enhances adenosine triphosphate-competitive binding affinity. Research has demonstrated that this specific fluorination pattern increases the electron-withdrawing nature of the indole core, thereby strengthening hydrophobic interactions within the kinase active site [3] [4]. The fluorine atoms at these positions contribute to enhanced metabolic stability by blocking potential sites of oxidative metabolism, while simultaneously modulating the lipophilicity and membrane permeability characteristics of the resulting compounds.
| Structural Feature | Effect on Activity | Mechanistic Contribution |
|---|---|---|
| 5,7-Difluoro substitution | Enhances ATP-competitive binding | Occupies hydrophobic pockets in ATP-binding site |
| 4-Fluorophenyl group | Increases selectivity for specific kinases | Forms specific interactions with kinase residues |
| Indole core | Provides scaffold for target recognition | Mimics adenine binding interactions |
| Planar aromatic system | Facilitates π-π stacking interactions | Stabilizes protein-ligand complex |
The 4-fluorophenyl substituent at the 2-position of the indole ring contributes significantly to kinase selectivity profiles. This moiety engages in specific interactions with hydrophobic residues in the kinase binding pocket, while the fluorine atom can participate in weak hydrogen bonding interactions with backbone atoms [5] [6]. The combination of these interactions results in enhanced binding affinity and improved selectivity for specific kinase subfamilies.
Structure-activity relationship studies have revealed that modifications to the fluorination pattern can dramatically alter kinase selectivity profiles. For example, compounds containing the 5,7-difluoro-2-(4-fluorophenyl)-1H-indole scaffold have shown particular efficacy against casein kinase 1 delta and epsilon isoforms, with submicromolar inhibitory potencies [2]. The electronic effects of the fluorine substituents appear to be crucial for achieving optimal binding geometry within the adenosine triphosphate binding site.
The conformational rigidity imparted by the fluorine substitutions represents another critical factor in structure-activity relationships. The electron-withdrawing nature of the fluorine atoms reduces the conformational flexibility of the indole ring system, thereby preorganizing the molecule for optimal target binding [7] [8]. This preorganization effect contributes to improved binding thermodynamics and enhanced selectivity profiles.
The development of adenosine triphosphate-competitive protein binding probes represents a crucial application area for 5,7-difluoro-2-(4-fluorophenyl)-1H-indole derivatives. These compounds serve as valuable chemical tools for investigating kinase function, substrate specificity, and allosteric regulation mechanisms [9] [10]. The unique structural features of this scaffold make it particularly suitable for probe development due to its ability to maintain high binding affinity while providing opportunities for chemical modification.
Proteome-wide screening studies have identified numerous adenosine triphosphate-binding proteins beyond the traditional kinase targets, highlighting the broad applicability of adenosine triphosphate-competitive probes [10] [11]. The 5,7-difluoro-2-(4-fluorophenyl)-1H-indole scaffold offers several advantages for probe development, including predictable binding modes, reversible inhibition mechanisms, and compatibility with various detection methods.
| Advantage | Mechanism | Clinical Relevance |
|---|---|---|
| High target specificity | Competes directly with ATP at binding site | Reduces off-target effects |
| Predictable binding mode | Well-defined ATP-binding pocket architecture | Enables rational drug design |
| Reversible inhibition | Non-covalent interactions with target | Allows dose titration |
| Structure-based design feasibility | Known binding site structure enables design | Accelerates development timeline |
The fluorine atoms in the 5,7-difluoro-2-(4-fluorophenyl)-1H-indole scaffold provide unique advantages for probe development through their effects on protein-ligand interactions. The fluorine substituents can serve as both hydrogen bond acceptors and participants in dipole-dipole interactions, creating distinctive binding signatures that enhance target selectivity [12] [13]. These interactions are particularly valuable in developing probes that can distinguish between closely related kinase family members.
Chemical proteomics applications have demonstrated the utility of fluorinated indole probes in identifying novel adenosine triphosphate-binding proteins and characterizing their functions [10]. The incorporation of fluorine atoms into the probe structure facilitates nuclear magnetic resonance-based studies, enabling detailed characterization of protein-ligand interactions and conformational changes upon binding.
The strategic incorporation of fluorine atoms into the 5,7-difluoro-2-(4-fluorophenyl)-1H-indole scaffold enables comprehensive pharmacokinetic optimization across multiple parameters simultaneously. This approach represents a sophisticated medicinal chemistry strategy that leverages the unique properties of fluorine to address common challenges in drug development [15] [16] [17].
Metabolic stability enhancement through fluorine substitution represents one of the most significant advantages of this scaffold. The carbon-fluorine bond strength (approximately 130 kcal/mol) provides exceptional resistance to metabolic degradation, particularly oxidative metabolism mediated by cytochrome P450 enzymes [18] [19]. The 5,7-difluoro substitution pattern effectively blocks potential sites of metabolism on the indole ring, while the 4-fluorophenyl group provides additional protection against aromatic hydroxylation.
| Pharmacokinetic Parameter | Fluorine Effect | Optimization Strategy |
|---|---|---|
| Metabolic Stability | Blocks metabolic soft spots | Strategic placement at labile positions |
| Membrane Permeability | Increases lipophilicity | Balance hydrophobic/hydrophilic properties |
| Protein Binding | Modulates plasma protein binding | Tune protein binding affinity |
| Oral Bioavailability | Enhances absorption | Optimize solubility/permeability balance |
The membrane permeability characteristics of fluorinated compounds represent another crucial aspect of pharmacokinetic optimization. The fluorine atoms increase the lipophilicity of the molecule while maintaining favorable hydrogen bonding characteristics, resulting in improved passive diffusion across biological membranes [20] [21]. This effect is particularly pronounced for compounds containing the 5,7-difluoro-2-(4-fluorophenyl)-1H-indole scaffold, where the multiple fluorine substitutions create an optimal balance between lipophilicity and polarity.
Protein binding modulation through fluorine substitution offers opportunities for fine-tuning pharmacokinetic profiles. The electron-withdrawing effects of fluorine atoms can alter the basicity of nitrogen-containing functional groups, thereby modulating interactions with plasma proteins [15] [22]. This effect enables medicinal chemists to optimize the free fraction of drug in plasma, which directly impacts both efficacy and clearance mechanisms.
Clearance reduction through fluorine substitution represents a multifaceted optimization strategy. The metabolic stability enhancement reduces hepatic clearance, while the modulation of transporter recognition can decrease renal clearance [22] [23]. The 5,7-difluoro-2-(4-fluorophenyl)-1H-indole scaffold demonstrates particularly favorable clearance profiles due to the combined effects of multiple fluorine substitutions.
Recent advances in fluorine-specific pharmacokinetic optimization have revealed the importance of considering conformational effects in drug design. The rigid nature of the fluorinated indole scaffold contributes to reduced conformational entropy, which can enhance binding affinity while simultaneously improving pharmacokinetic properties [24] [25]. This dual benefit makes the 5,7-difluoro-2-(4-fluorophenyl)-1H-indole scaffold particularly valuable for developing compounds with optimal drug-like properties.
The volume of distribution for fluorinated compounds often reflects the enhanced tissue penetration capabilities conferred by fluorine substitution. The increased lipophilicity and reduced susceptibility to efflux transporters can result in improved tissue distribution profiles [17] [26]. This effect is particularly relevant for compounds targeting kinases in specific tissue compartments where drug penetration may be limiting.